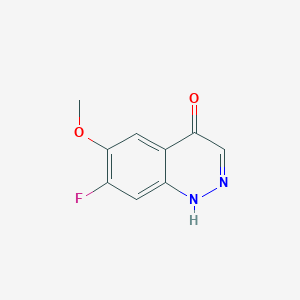

7-Fluoro-6-methoxycinnolin-4-ol

Description

Context of Cinnoline (B1195905) and Related Heterocyclic Scaffolds in Chemical Biology

The cinnoline nucleus is a bicyclic heterocyclic system that has garnered significant attention in pharmaceutical research. nih.govpnrjournal.com Cinnoline derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. nih.govmdpi.comwisdomlib.org The development of molecules based on the cinnoline structure is a key area of focus for identifying lead compounds with optimized biological effects. nih.govmdpi.com This makes the cinnoline core of 7-Fluoro-6-methoxycinnolin-4-ol a promising foundation for the exploration of new bioactive agents. pnrjournal.comwisdomlib.org

Significance of Fluorine and Methoxy (B1213986) Substituents in Organic Synthesis and Biological Activity Modulation

The incorporation of fluorine and methoxy groups into organic molecules is a well-established strategy in drug design and discovery.

Fluorine: The presence of a fluorine atom can significantly alter a molecule's physicochemical and pharmacokinetic properties. nih.gov Judicious placement of fluorine can lead to:

Enhanced metabolic stability: The carbon-fluorine bond is very strong, which can slow down metabolic processes and prolong the drug's half-life. nih.govwikipedia.org

Increased potency and binding affinity: Fluorine's high electronegativity can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. nih.govbenthamscience.com

Improved membrane permeability: The addition of fluorine can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. wikipedia.orgresearchgate.net

Methoxy Group: The methoxy group is a common feature in many natural products and synthetic drugs. nih.gov Its inclusion can offer several advantages:

Modulation of physicochemical properties: A methoxy group can influence a molecule's solubility and lipophilicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comresearchgate.net

Metabolic considerations: While often beneficial, the methoxy group can be susceptible to O-demethylation by metabolic enzymes, which is a factor to be considered in drug design. tandfonline.comtandfonline.com

The combination of a fluorine atom and a methoxy group on the cinnoline scaffold of this compound suggests a molecule designed to leverage these beneficial properties for potential biological applications.

Current Research Landscape and Underexplored Facets of this compound

The current research landscape indicates that while the parent cinnoline scaffold and the strategic use of fluorine and methoxy substituents are well-explored, the specific compound this compound remains an underexplored area of study. The lack of extensive literature on this particular molecule presents an opportunity for novel research to investigate its synthesis, characterization, and potential biological activities. Future studies could focus on elucidating its properties and exploring its potential in areas where substituted cinnolines have already shown promise, such as in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methoxy-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9-2-5-7(3-6(9)10)12-11-4-8(5)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUOCCXTPVLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=NN2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304024 | |

| Record name | 7-Fluoro-6-methoxy-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949159-98-2 | |

| Record name | 7-Fluoro-6-methoxy-4-cinnolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949159-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-6-methoxy-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 7 Fluoro 6 Methoxycinnolin 4 Ol

Historical and Contemporary Synthetic Pathways to 7-Fluoro-6-methoxycinnolin-4-ol

The construction of the cinnoline (B1195905) ring system can be achieved through various strategies, often involving the formation of a key nitrogen-nitrogen bond followed by or preceding a cyclization step. researchgate.net Classical methods like the Richter and Borsche syntheses, as well as modern transition-metal-catalyzed reactions, provide access to the cinnoline scaffold. nih.govwikipedia.org

A crucial starting material for the synthesis of this compound is the appropriately substituted phenyl precursor. One such key intermediate is 1-(4-fluoro-3-methoxyphenyl)ethanone . This compound serves as the foundational block, providing the necessary fluorine and methoxy (B1213986) substituents at the desired positions on what will become the benzo portion of the cinnoline ring.

The synthesis of this precursor can be accomplished through standard aromatic substitution reactions. For instance, commercially available 3-methoxyacetophenone can be subjected to electrophilic fluorination, or conversely, 4-fluoroacetophenone can undergo methoxylation, although directing group effects must be carefully considered. A more common route involves the Friedel-Crafts acylation of 2-fluoroanisole.

Table 1: Properties of Precursor 1-(4-fluoro-3-methoxyphenyl)ethanone

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-fluoro-3-methoxyphenyl)ethanone |

| Molecular Formula | C₉H₉FO₂ |

| Molar Mass | 168.17 g/mol |

| Physical Form | Solid |

| Melting Point | 52 °C stenutz.eu |

| InChI Key | PFEGFUCYOHBDJF-UHFFFAOYSA-N sigmaaldrich.com |

From this ketone, further steps are required to introduce the functionality needed for cyclization. This typically involves converting the acetyl group into a moiety that can participate in ring closure, such as an α-diazo ketone or a hydrazone.

Cyclization is the definitive step in forming the heterocyclic core. numberanalytics.com For cinnolin-4-ol derivatives, a common and effective strategy is the Richter synthesis or related pathways that proceed via the cyclization of an ortho-diazoaryl compound.

Starting from an aniline (B41778) derived from the reduction of a nitro group ortho to a side chain, diazotization followed by intramolecular cyclization yields the cinnoline ring. In the context of this compound, the synthesis would proceed from a 2-amino-4-fluoro-5-methoxyphenyl derivative.

An alternative modern approach involves transition-metal-free intramolecular redox cyclization. For example, a 2-nitrobenzyl alcohol derivative can react with a nitrogen source like benzylamine, proceeding through a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, and cyclization to form the cinnoline ring. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 2: Major Cyclization Strategies for Cinnoline Synthesis

| Strategy | Description | Key Features |

|---|---|---|

| Richter Synthesis | Cyclization of an ortho-diazoaryl alkyne. | One of the earliest methods, forms the C3-C4 bond. wikipedia.org |

| Widman-Stoermer Synthesis | Cyclization of an α,β-unsaturated aldehyde or ketone phenylhydrazone. | Versatile for various substitution patterns. |

| Borsche Cinnoline Synthesis | Cyclization of ortho-aminoaryl ketone or aldehyde phenylhydrazones. | A reliable method for cinnolin-4-amine (B87092) derivatives. |

| Metal-Catalyzed Cyclization | Use of catalysts (e.g., Cu, Rh, Pd) for C-H activation and annulation. nih.gov | Offers high efficiency and milder reaction conditions. |

| Reductive Cyclization | Reduction of a nitro group followed by spontaneous or induced cyclization. | Common for synthesizing cinnolin-4-ol derivatives from ortho-nitroaryl compounds. |

Functionalization and Derivatization of the Cinnoline Core at Specific Positions

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships. The reactivity of the cinnoline ring allows for selective functionalization at several positions.

The hydroxyl group at the 4-position of cinnolin-4-ol exists in tautomeric equilibrium with its keto form, cinnolin-4(1H)-one. This hydroxyl group can be readily converted into a leaving group, facilitating nucleophilic substitution. A common and synthetically useful transformation is its conversion to a halogen, such as bromine.

The synthesis of 4-Bromo-7-fluoro-6-methoxycinnoline is typically achieved by treating this compound with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide. This reaction is analogous to the conversion of quinolin-4-ols to 4-bromoquinolines using reagents like POCl₃. atlantis-press.com The resulting 4-bromo derivative is a versatile intermediate for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or direct nucleophilic aromatic substitution.

While the provided precursor establishes the 7-fluoro substituent, synthetic strategies can be designed to introduce other groups at this position. If the synthesis starts from a precursor without the 7-fluoro group, a halogen could be introduced at this position on the cinnoline core via electrophilic aromatic substitution, which could then be used as a handle for further derivatization. However, directing effects of the existing substituents would need to be carefully managed.

More commonly, diversity at the 7-position and others is achieved by starting with different precursors. For instance, beginning with a different substituted aniline allows for a variety of groups to be incorporated into the final cinnoline product. The 4-position, once brominated, is a primary site for introducing diversity. atlantis-press.com Furthermore, N-alkylation or N-arylation at the N-1 position is a common derivatization strategy for many cinnoline-based compounds. nih.gov

Achieving regiochemical control is paramount in cinnoline synthesis, especially when dealing with unsymmetrically substituted benzene (B151609) rings. The cyclization of arylhydrazones, for example, can potentially lead to two different regioisomers. researchgate.net The outcome is often dictated by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups can influence the direction of cyclization. researchgate.net

In the synthesis of this compound, the cyclization step must be controlled to ensure the correct isomer is formed. The choice of the cyclization method and reaction conditions (e.g., acid or base catalysis, temperature) plays a critical role. For instance, in syntheses involving methylation of a purine (B94841) core, which is structurally related, the choice of solvent was found to significantly influence the ratio of N7 to N9 methylated isomers. nih.gov Similar principles apply to cinnoline synthesis, where kinetic versus thermodynamic control can lead to different isomeric products. researchgate.netlibretexts.org Stereochemical control is primarily relevant when chiral centers are present in substituents attached to the cinnoline ring, in which case asymmetric synthesis or chiral resolution of the precursors or final products would be necessary.

Application of Advanced Synthetic Techniques in Cinnoline Chemistry (e.g., Suzuki Coupling)

The functionalization of heterocyclic cores is a cornerstone of modern medicinal chemistry and materials science. For the cinnoline scaffold, and specifically for derivatives like this compound, the introduction of new carbon-carbon bonds can dramatically alter biological activity and physicochemical properties. Among the array of cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a powerful and versatile tool for creating these bonds. libretexts.orgorganic-chemistry.org

The Suzuki coupling reaction, first reported by Akira Suzuki in 1979, involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. organic-chemistry.org This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acid building blocks. libretexts.orgnih.gov The general catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

While direct experimental data on the Suzuki coupling of this compound is not prominently available in the reviewed literature, the extensive application of this methodology to structurally related nitrogen-containing heterocycles, such as quinolines and pyrimidines, provides a strong basis for its feasibility and potential application. researchgate.netresearchgate.net The presence of a halogen atom, such as the fluorine at the 7-position of the cinnoline ring, offers a reactive handle for such transformations. However, the reactivity of aryl fluorides in Suzuki couplings is generally lower than that of other aryl halides (I > Br > Cl >> F), often requiring more specialized and reactive catalyst systems. libretexts.org

More commonly, a chloro or bromo analogue of the target compound would be utilized as the starting material for a Suzuki coupling. For instance, a hypothetical 7-chloro-6-methoxycinnolin-4-ol could be coupled with a variety of aryl- or heteroarylboronic acids to generate a library of 7-aryl or 7-heteroaryl derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have shown great efficacy in the coupling of challenging substrates, including electron-rich heterocycles and less reactive aryl chlorides. libretexts.org

Below is a representative table of conditions that could be explored for the Suzuki coupling of a hypothetical 7-halocinnolin-4-ol derivative with an arylboronic acid, based on successful examples with other heterocyclic systems.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed Pd(II) pre-catalysts | Pd(PPh₃)₄ is a classic, effective catalyst. Pd(OAc)₂ is a common and stable precursor that is reduced in situ. Modern pre-catalysts offer improved activity and reliability. |

| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), dppf | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, and can be crucial for coupling less reactive halides. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common, as it aids in dissolving both the organic and inorganic reagents. |

| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, or their pinacol (B44631) esters | A wide variety of commercially available boronic acids and esters allows for the introduction of diverse substituents. |

The successful application of the Suzuki coupling to the cinnoline scaffold would enable the synthesis of a wide range of derivatives of this compound, where the 7-position is functionalized with various aryl and heteroaryl groups. This derivatization strategy is a key approach in drug discovery for exploring the structure-activity relationship of a lead compound.

Structure Activity Relationship Sar Investigations of 7 Fluoro 6 Methoxycinnolin 4 Ol and Its Analogs

Conformational Analysis and Tautomeric Forms in Cinnolin-4-ol Systems

The study of the three-dimensional arrangement of atoms in a molecule, known as conformational analysis, is crucial for understanding its interaction with biological targets. nih.gov For cinnolin-4-ol systems, the conformational flexibility is largely associated with the orientation of substituents on the core ring structure.

A significant aspect of the structure of cinnolin-4-ol is its existence in different tautomeric forms. Tautomers are isomers of a compound which readily interconvert by a chemical reaction called tautomerization. Detailed nuclear magnetic resonance (NMR) spectroscopic investigations have revealed that cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form in a deuteriodimethyl sulfoxide (B87167) solution. holzer-group.at This finding is supported by the comparison of its NMR data with that of 'fixed' derivatives, namely 4-methoxycinnoline (B1346487) and 1-methylcinnolin-4(1H)-one. holzer-group.at The chemical shift of the C-4 carbon at approximately 170.3 ppm is characteristic of a carbonyl group, further confirming the predominance of the cinnolin-4(1H)-one tautomer. holzer-group.at This is a critical consideration in SAR studies, as the shape and electronic properties of the dominant tautomer will dictate its binding capabilities.

Role of the 7-Fluoro Moiety in Molecular Recognition and Biological Interactions

The introduction of a fluorine atom into a drug molecule can significantly alter its biological properties. In the case of 7-Fluoro-6-methoxycinnolin-4-ol, the fluorine atom at the 7-position is expected to influence its molecular recognition and interactions with biological targets. Fluorine is highly electronegative and can form strong hydrogen bonds, which can enhance the binding affinity of the molecule to its target protein.

In analogous heterocyclic systems like quinolines, the substituent at the 7-position plays a critical role in their biological activity. Studies on 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position, such as a chloro group, are crucial for activities like the inhibition of β-hematin formation in malaria parasites. acs.org The electron-withdrawing nature of the substituent at this position influences the pKa of the quinoline (B57606) ring nitrogen, which in turn affects the accumulation of the drug in the parasite's acidic food vacuole. acs.orgnih.gov Given that fluorine is also an electron-withdrawing group, the 7-fluoro moiety in this compound is likely to have a similar impact on its physicochemical properties and, consequently, its biological activity.

Influence of the 6-Methoxy Group on Ligand-Target Affinity

The methoxy (B1213986) group at the 6-position of the cinnoline (B1195905) ring also plays a significant role in modulating the ligand-target affinity. The presence of an oxygen-containing substituent at this position has been shown to enhance the activity of related compounds like 8-aminoquinolines. who.int

The 6-methoxy group can influence ligand-target interactions through both electronic and steric effects. Electronically, the methoxy group is an electron-donating group, which can affect the electron density of the aromatic ring system and influence interactions with the target protein. Sterically, the size and orientation of the methoxy group can either facilitate or hinder the optimal binding of the ligand to its target. researchgate.net In studies of 6-methoxy-2-arylquinolines, the methoxy group was found to be important for their P-glycoprotein inhibitory activity. nih.gov

Impact of Substitutions on the Cinnoline Core on Bioactive Potency

The biological activity of cinnoline derivatives can be significantly modulated by the nature and position of substituents on the cinnoline core. nih.govnih.gov Various studies have demonstrated that different substituents can impart a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijper.orgpnrjournal.com

For instance, the introduction of halogen substituents has been shown to result in potent antimicrobial and antifungal activity. nih.gov Specifically, 6-chloro substituted cinnolines have demonstrated notable antibacterial activity, while 7-chloro substituted derivatives have shown good antifungal properties. nih.gov The table below summarizes the impact of different substituents on the biological activity of cinnoline derivatives.

| Substituent | Position | Observed Biological Activity | Reference |

| Chloro | 6 | Antibacterial | nih.gov |

| Chloro | 7 | Antifungal | nih.gov |

| Sulfonamide | Not specified | Antimicrobial, Antifungal | nih.gov |

| Pyrazoline | Not specified | Anti-inflammatory | pnrjournal.com |

Comparative SAR with Analogous Quinolines and Aminoquinolines

Quinolines and aminoquinolines are structurally related to cinnolines and often exhibit similar biological activities, making them useful for comparative SAR studies. nih.govnih.gov The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of therapeutic applications. nih.gov

Substituent Effects on Specific Biological Pathways

Substituents on the quinoline ring have been shown to have profound effects on specific biological pathways. For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro substituent is critical for the inhibition of hemozoin formation, a key detoxification pathway in the malaria parasite. acs.org The electronic properties of the substituent at the 7-position directly correlate with the drug's ability to inhibit this pathway. nih.gov

Furthermore, quinoline-based compounds have been identified as inhibitors of various enzymes that act on DNA, such as DNA methyltransferases and polymerases. biorxiv.org The specific substitutions on the quinoline ring determine the potency and selectivity of these inhibitory effects. For instance, trifluoro derivatives of quinoline acetohydrazide have shown potent cytotoxicity against cancer cell lines by targeting topoisomerase I. nih.gov

Correlation Between Structural Modifications and Modulatory Activity

A direct correlation between structural modifications and modulatory activity is a cornerstone of SAR studies. In a series of 1,2,4-triazine-quinoline hybrids designed as anti-inflammatory agents, the nature and position of substituents on the quinoline ring significantly influenced their inhibitory activity against COX-2 and 15-LOX enzymes. nih.gov The table below illustrates the relationship between the quinoline substituent and the observed inhibitory potency.

| Compound ID | Quinoline Substituent | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Reference |

| 8g | 2-Chloro | >10 | 2.53 | nih.gov |

| 8h | 2-Chloro, 7-methyl | >10 | 2.41 | nih.gov |

| 8i | 6-Methoxy | 0.051 | 2.11 | nih.gov |

| 8j | 8-Methoxy | 0.055 | 2.03 | nih.gov |

| 8k | 6-Methyl | 0.049 | 1.89 | nih.gov |

These findings underscore the importance of systematic structural modifications to optimize the biological activity of heterocyclic compounds like this compound.

Mechanistic Probes of Biological Interactions Involving 7 Fluoro 6 Methoxycinnolin 4 Ol Derivatives

Elucidation of Molecular Targets for Cinnoline-Based Compounds

A crucial aspect of drug discovery and chemical biology is the identification of molecular targets through which a compound exerts its biological effects. For cinnoline (B1195905) derivatives, research has pointed towards several classes of proteins, including enzymes and receptors, as potential interaction partners.

Cinnoline derivatives have emerged as a promising class of enzyme inhibitors. Notably, their activity against phosphodiesterases (PDEs), a superfamily of enzymes that regulate cellular levels of cyclic nucleotides like cAMP and cGMP, has garnered significant attention. nih.gov Inhibition of specific PDE isozymes is a validated therapeutic strategy for various disorders.

Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and its inhibition is being explored as a treatment for neuropsychiatric conditions such as schizophrenia. zenodo.org Research has identified 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines as novel PDE10A inhibitors, with binding modes within the enzyme's catalytic domain being elucidated. nih.gov Although specific inhibitory data for 7-fluoro-6-methoxycinnolin-4-ol against PDE10A is not available, the activity of related analogs suggests that the cinnoline scaffold is a viable starting point for designing PDE10A inhibitors. The substitution pattern on the cinnoline ring is critical for both potency and selectivity.

Beyond PDEs, other cinnoline derivatives have been identified as potent inhibitors of PI3K (Phosphoinositide 3-kinase), an enzyme family involved in cell growth, proliferation, and survival. nih.gov The discovery of cinnoline-based PI3K inhibitors highlights the versatility of this scaffold in targeting different enzyme classes.

Table 1: Examples of Enzyme Inhibition by Cinnoline Derivatives

| Compound Class | Target Enzyme | Biological Context | Reference |

| 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines | Phosphodiesterase 10A (PDE10A) | Neuropsychiatric disorders | nih.gov |

| Cinnoline derivatives | Phosphoinositide 3-kinases (PI3Ks) | Cancer | nih.gov |

| Cinnoline derivatives | Phosphodiesterase 4 (PDE4) | Inflammatory diseases | nih.gov |

| Cinnoline derivatives | Human Neutrophil Elastase (HNE) | Inflammatory conditions | nih.gov |

This table presents data for the broader class of cinnoline derivatives due to the absence of specific public data for this compound.

The interaction of small molecules with receptors is a fundamental mechanism of action for many therapeutic agents. While direct binding data for this compound on monoamine transporters or sigma receptors is not extensively documented, the study of related heterocyclic scaffolds provides a basis for potential interactions.

Monoamine transporters, which include transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are key targets for drugs treating depression, anxiety, and other neurological disorders. The binding affinity and functional activity of various heterocyclic compounds at these transporters are well-documented. nih.gov The substitution pattern on the aromatic rings of these molecules plays a critical role in determining their potency and selectivity for the different monoamine transporters.

Sigma receptors (σ1 and σ2) are another class of proteins implicated in a variety of cellular functions and are considered targets for the treatment of neurodegenerative diseases and cancer. nih.gov The binding pockets of sigma receptors can accommodate a diverse range of chemical structures. The potential for cinnoline derivatives to bind to these receptors would depend on their three-dimensional shape and electrostatic properties, which are influenced by the substituents on the cinnoline core.

Cellular and Subcellular Interaction Mechanisms of this compound Analogs

Understanding how a compound interacts within a cellular environment is key to deciphering its mechanism of action. For analogs of this compound, this involves investigating their effects on cellular signaling pathways, proliferation, and other cellular processes.

Cinnoline derivatives have been shown to exert antiproliferative effects against various cancer cell lines. nih.gov For instance, certain cinnoline compounds have demonstrated micromolar inhibitory potency against human tumor cell lines. nih.gov The mechanism behind this antiproliferative activity is often linked to the inhibition of key signaling molecules like PI3K, leading to the downstream suppression of pathways such as the PI3K/Akt pathway. nih.gov

The subcellular localization of a compound can also provide clues about its mechanism. While specific studies on the subcellular distribution of this compound are not available, the lipophilicity and other physicochemical properties imparted by the fluoro and methoxy (B1213986) groups would influence its ability to cross cellular and organellar membranes.

Insights into the Basis of Biological Activity through Mechanistic Assays

A variety of mechanistic assays are employed to understand the biological basis of a compound's activity. These assays can range from cell-free enzymatic assays to more complex cell-based and in vivo models.

For cinnoline derivatives, mechanistic studies have included:

Enzyme kinetics studies: To determine the mode of inhibition (e.g., competitive, non-competitive) against target enzymes like HNE. nih.gov

Cellular signaling assays: Western blotting or other immunoassays to measure the phosphorylation status and activity of proteins in signaling pathways, such as the PI3K/Akt pathway, following treatment with a cinnoline compound. nih.gov

Antiproliferative assays: To determine the concentration-dependent inhibitory effect of compounds on the growth of cancer cell lines, often reported as IC50 values. nih.gov

Antimicrobial assays: Determination of the minimum inhibitory concentration (MIC) against various bacterial and fungal strains to assess antimicrobial efficacy. nih.gov

These assays provide quantitative data that helps to build a comprehensive picture of the biological activity of cinnoline derivatives and guide the design of more potent and selective analogs.

Table 2: Illustrative Biological Activities of Cinnoline Derivatives from Mechanistic Assays

| Compound/Derivative | Assay Type | Measured Effect | Finding | Reference |

| Cinnoline derivative 20 | Antiproliferative Assay | Inhibition of L. major and P. falciparum proliferation | EC50 = 0.24 µM (L. major), 0.003 µM (P. falciparum) | nih.gov |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative | Cytotoxicity Assay | Inhibition of KB and Hep-G2 cancer cell lines | IC50 < 5 µM | nih.gov |

| 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives | Antimicrobial Assay | Inhibition of bacterial growth | MIC = 12.5–50 μg/mL | nih.gov |

This table presents data for the broader class of cinnoline derivatives due to the absence of specific public data for this compound.

Computational Chemistry and in Silico Approaches for 7 Fluoro 6 Methoxycinnolin 4 Ol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and shapes of these orbitals are crucial in determining a molecule's reactivity and its ability to interact with other molecules. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

For 7-Fluoro-6-methoxycinnolin-4-ol, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Theoretical calculations for related heterocyclic compounds have utilized DFT at levels such as B3LYP/6-311G++(d,p) to determine these orbital energies. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis of this compound.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.20 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.85 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.35 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | 6.20 | Estimated from HOMO energy; relates to the ease of removing an electron. |

| Electron Affinity (A) | 1.85 | Estimated from LUMO energy; relates to the ability to accept an electron. |

| Global Hardness (η) | 2.175 | (I-A)/2; a measure of resistance to change in electron distribution. |

| Global Softness (S) | 0.230 | 1/(2η); the reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | 4.025 | (I+A)/2; a measure of the power to attract electrons. |

| Electrophilicity Index (ω) | 3.72 | μ²/2η; quantifies the electrophilic power of the molecule. |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Spin density distribution analysis is particularly relevant when studying radical species or molecules in excited states. It maps the distribution of unpaired electrons across the molecule. For a molecule like this compound, this analysis would be crucial if its mechanism of action involves radical intermediates, for instance, in certain enzymatic reactions or photochemically induced processes. The spin density indicates which atoms are most likely to be involved in radical reactions.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as a cinnoline (B1195905) derivative, might bind to the active site of a target protein. nih.gov Molecular dynamics (MD) simulations then provide a more dynamic picture of the ligand-protein complex, simulating the movements of atoms and molecules over time. This helps to assess the stability of the binding and to identify key interactions.

For this compound, these simulations would be essential in identifying potential protein targets and understanding the molecular basis of its activity. For instance, studies on other cinnoline derivatives have used molecular docking to investigate their interactions with targets like Bruton's tyrosine kinase (BTK). nih.gov Such studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand in the binding pocket.

A hypothetical docking study of this compound with a target kinase might yield the following results:

| Parameter | Value | Significance |

| Binding Affinity | -8.5 kcal/mol | A strong negative value indicates a favorable binding interaction. |

| Hydrogen Bonds | 3 | Indicates specific, strong interactions with amino acid residues. |

| Interacting Residues | Asp123, Lys45, Val98 | Identifies the key amino acids in the binding site involved in the interaction. |

| RMSD (MD Simulation) | 1.2 Å | A low root-mean-square deviation suggests a stable binding pose over time. |

Note: This data is illustrative and would be specific to a particular protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov This is a valuable tool for lead optimization in drug discovery.

For cinnoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to understand the structural requirements for their biological activity. nih.gov These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov This information can guide the design of new derivatives of this compound with potentially improved potency.

Pharmacophore Development and Virtual Screening Methodologies for Cinnoline Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be developed based on the structures of known active compounds or the structure of the target's binding site.

Once a pharmacophore model for a class of compounds like cinnolines is developed, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This is a rapid and cost-effective way to identify novel hit compounds. For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would likely include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, positioned in a specific three-dimensional arrangement.

Advanced Research Applications of 7 Fluoro 6 Methoxycinnolin 4 Ol Derivatives

Development of Chemical Probes for Biological Systems

Derivatives of molecules structurally similar to 7-fluoro-6-methoxycinnolin-4-ol serve as foundational scaffolds for creating chemical probes, which are specialized molecules used to study and visualize biological processes in living systems. A prominent application is in the development of positron emission tomography (PET) radiotracers. These probes are designed to bind with high specificity to a particular biological target, such as an enzyme or receptor, allowing for non-invasive imaging and quantification of the target's distribution and density.

For instance, a key area of research has been the targeting of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum. mdpi.com PDE10A is a critical component of intracellular signal transduction and is implicated in neuropsychiatric disorders like schizophrenia and Huntington's disease. mdpi.com By developing probes that bind to PDE10A, researchers can gain a better understanding of the physiological and pathological processes related to its function. mdpi.comresearchgate.net The development of such probes, exemplified by fluorine-18-labeled quinazoline (B50416) analogs, showcases a primary application pathway for cinnoline (B1195905) derivatives in neuropharmacology research. mdpi.com

Radiotracer Design and Preclinical Imaging Applications (e.g., for PDE10A)

The design of radiotracers for PET imaging is a highly refined process aimed at creating molecules that can be labeled with a positron-emitting isotope and administered in trace amounts to study biological targets in vivo. The 6-methoxy-7-fluoro structural backbone is of interest for developing ligands for targets like PDE10A. mdpi.com

Researchers have successfully synthesized and evaluated quinazoline-based radiotracers intended for PDE10A imaging. mdpi.comresearchgate.net One such effort focused on a fluorine-18-labeled 6,7-dimethoxy-4-pyrrolidinylquinazoline. mdpi.com Although this compound ultimately proved unsuitable for imaging due to a lack of target-specific accumulation in blocking studies, the research provided valuable insights into the structure-activity relationships for this class of molecules. mdpi.comresearchgate.net The process of designing these tracers involves multi-step synthesis of precursor molecules and subsequent radiolabeling, followed by rigorous in vitro and in vivo evaluation. mdpi.com

The introduction of a radioactive isotope is the defining step in creating a radiotracer. For PET imaging, short-lived positron emitters like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C) are commonly used. mdpi.com

In the development of a ¹⁸F-labeled quinazoline analog for PDE10A, researchers employed a nucleophilic substitution strategy. mdpi.comresearchgate.net The synthesis involved multiple steps to create a precursor molecule, a 7-tosyloxy-analogue. mdpi.comresearchgate.net This precursor was then reacted with ¹⁸F-fluoride, which displaces the tosyloxy group to yield the final radiotracer, a 7-[¹⁸F]fluoroethoxy-derivative. mdpi.comresearchgate.net This one-step radiofluorination method resulted in radiochemical yields of approximately 25% and produced the tracer with high radiochemical purity (≥99%) and high specific activity. mdpi.comresearchgate.net

Table 1: Radiosynthesis Parameters for a PDE10A Quinazoline-Based Radiotracer mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Radiotracer | 7-[¹⁸F]fluoroethoxy-6-methoxypyrrolidinylquinazoline ([¹⁸F]IV) |

| Precursor | 7-tosyloxy-analogue |

| Labeling Method | Nucleophilic Substitution |

| Isotope | Fluorine-18 |

| Radiochemical Yield | 25% ± 9% |

| Radiochemical Purity | ≥99% |

| Specific Activity | 110–1,100 GBq/μmol |

Once a radiotracer is synthesized, its behavior in a living organism is assessed through preclinical studies, typically in rodent models. These studies measure the tracer's uptake, distribution, and metabolism over time.

For the ¹⁸F-labeled quinazoline derivative targeting PDE10A, in vivo studies were conducted in female CD-1 mice. mdpi.comresearchgate.net The radiotracer demonstrated rapid brain entry, with a peak uptake of 2.3% of the injected dose per gram (%ID/g) in the striatum (the target-rich region) just five minutes after injection. mdpi.comresearchgate.net

A crucial aspect of these studies is determining the metabolic stability of the tracer. In the brain, the parent radiotracer accounted for over 93% of the total radioactivity at both 30 and 60 minutes post-injection, indicating high metabolic stability in the central nervous system. mdpi.com However, despite promising initial uptake and stability, further ex vivo autoradiography and in vivo blocking studies revealed that the tracer's accumulation was not specific to PDE10A. mdpi.comresearchgate.net This highlights the rigorous evaluation process that chemical probes must undergo.

Table 2: In Vivo Brain Distribution and Stability of a Quinazoline-Based Radiotracer mdpi.com

| Time Point (post-injection) | Peak Uptake in Striatum (%ID/g) | Parent Compound in Brain (%) |

|---|---|---|

| 5 min | 2.3% | Not Reported |

| 30 min | Not Reported | 94.3% |

| 60 min | Not Reported | 93.1% |

Role as a Key Intermediate in Multi-step Organic Synthesis

Beyond direct use as biological probes, compounds with the 7-fluoro-6-methoxy-heterocyclic core are valuable as key intermediates in multi-step organic synthesis. These intermediates are building blocks used to construct more complex molecules, often with pharmaceutical applications.

For example, the structurally related compound 7-fluoro-6-nitroquinazolin-4(3H)-one is utilized as a key intermediate for producing multi-targeted kinase inhibitors. nih.govresearchgate.net Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The synthesis of this intermediate involves the nitration of 7-fluoroquinazolin-4(3H)-one. nih.gov This nitro-fluoro-quinazolinone can then be subjected to further chemical modifications, serving as a scaffold to build a library of potential drug candidates. This role as a versatile synthetic intermediate underscores the importance of such fluorinated and methoxylated heterocyclic systems in medicinal chemistry. nih.gov

Conclusion and Future Directions in 7 Fluoro 6 Methoxycinnolin 4 Ol Research

Synthesis and Design of Novel Cinnoline (B1195905) Derivatives with Enhanced Properties

The foundation of advancing cinnoline-based drug discovery lies in the synthesis and design of new derivatives with improved efficacy and specificity. The development of novel cinnoline-based molecules is a significant contributor to identifying lead compounds with optimized pharmacokinetic and pharmacodynamic profiles. nih.govijper.org

Future synthetic strategies will likely focus on modifying the core 7-Fluoro-6-methoxycinnolin-4-ol structure to enhance its interaction with biological targets. Structure-activity relationship (SAR) studies have been crucial in this area. For instance, research on dibenzo[c,h]cinnolines as topoisomerase 1 (TOP1) inhibitors revealed that altering substituents on the D ring, such as replacing a methylenedioxy group with methoxy (B1213986) or hydroxy groups, significantly impacts activity. nih.gov Similarly, the synthesis of 6-sulfonamide derivatives of 3-methyl-1H-pyrazolo-[4,3-c]cinnoline has been shown to yield compounds with antibacterial activity. researchgate.net

Key synthetic approaches for creating cinnoline derivatives include:

Intramolecular Cyclization : A common method involves the cyclization of ortho-alkenyl or ortho-alkynyl aryldiazonium salts. ijper.org

Friedel-Crafts Acylation : A one-pot synthesis for benzo[h]cinnolines uses intramolecular Friedel-Crafts acylation followed by elimination. nih.gov

Condensation Reactions : The reaction of α-aminoamidines with bis-benzylidene cyclohexanones has been used to produce tetrahydroquinazolines, a strategy that could be adapted for related heterocyclic systems. nih.gov

The strategic addition of halogen groups, like the fluorine atom in this compound, has been shown to produce potent activity at lower concentrations in some derivatives. nih.gov Future work will likely explore further modifications at various positions on the cinnoline ring to refine biological activity and selectivity.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is becoming indispensable in modern drug discovery. For cinnoline derivatives, this integrated approach allows for the rational design of molecules with a higher probability of success.

Molecular docking is a prominent computational technique used to predict the binding mode and affinity of newly synthesized compounds to their biological targets. nih.gov For example, a study on novel 4-methylbenzo[h]cinnolines used molecular docking to identify them as potential inhibitors of tubulin polymerization. The computational results, which predicted a high binding affinity (Ki = 0.5 nM), guided the synthetic efforts. nih.gov This highlights how computational screening can prioritize candidates for synthesis and biological testing, saving time and resources.

Future research will increasingly rely on these hybrid methods. Advanced computational tools can help:

Predict ADME Properties : In silico models can forecast the absorption, distribution, metabolism, and excretion (ADME) profiles of novel derivatives, helping to select compounds with better drug-like properties early in the process.

Elucidate Binding Modes : X-ray co-crystallography, combined with fragment-based screening, can identify how cinnoline fragments bind to their targets, providing a structural basis for optimization. mdpi.com

Guide SAR Studies : Computational analysis can rationalize the observed structure-activity relationships, leading to more informed decisions for designing the next generation of compounds.

Identification of New Biological Targets and Pathways for Cinnoline-Based Scaffolds

The versatility of the cinnoline scaffold allows it to interact with a diverse range of biological targets, making it a valuable starting point for developing therapies against various diseases. nih.govpnrjournal.com While some targets are well-established, ongoing research continues to uncover new ones.

Known and emerging biological targets for cinnoline derivatives include:

Protein Kinases : Cinnoline derivatives have been successfully developed as potent inhibitors of several kinases. A series of these compounds showed nanomolar inhibitory activity against PI3Ks (Phosphatidylinositol 3-kinases), which are key components of the PI3K/Akt signaling pathway often dysregulated in cancer. nih.gov Another study identified a 4-aminocinnoline-3-carboxamide (B1596795) derivative as a noncovalent inhibitor of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases. mdpi.com

Topoisomerases : Certain substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin inhibitors of topoisomerase 1 (TOP1), an important enzyme in DNA replication and a target for anticancer drugs. nih.gov

Tubulin : Novel cinnoline derivatives have been designed as potential inhibitors of tubulin polymerization, a mechanism used by several successful anticancer agents. nih.gov

Other Enzymes and Receptors : The cinnoline scaffold has also been used to design inhibitors for phosphodiesterase 10A (PDE10A) and antagonists for the histamine (B1213489) H3 receptor, indicating its potential for treating neurological and cognitive disorders. mdpi.com

Future research will aim to identify additional targets and further elucidate the pathways modulated by compounds like this compound. This involves large-scale screening against panels of enzymes and receptors and using chemoproteomics to identify protein interactions within cells.

Potential for Rational Drug Design and Development in Preclinical Settings

The culmination of advanced synthesis, computational analysis, and biological target identification provides a strong foundation for the rational drug design and preclinical development of cinnoline-based therapeutics. The goal is to translate the promising in vitro activity of these compounds into effective and safe drug candidates for in vivo studies.

The development pipeline for a molecule based on the this compound scaffold would involve several key preclinical steps:

Lead Optimization : Starting with the initial scaffold, chemists would synthesize a focused library of analogues, guided by computational models and SAR data, to improve potency, selectivity, and pharmacokinetic properties. nih.gov

In Vitro Profiling : Optimized leads would undergo extensive in vitro testing, including evaluation against a panel of 60 human cancer cell lines, as offered by institutions like the National Cancer Institute, to determine their spectrum of activity. pnrjournal.com

Mechanism of Action Studies : Detailed cellular studies would be conducted to confirm the mechanism of action, such as verifying the inhibition of a specific kinase or the induction of apoptosis through caspase activation. pnrjournal.com

In Vivo Efficacy Models : The most promising candidates would advance to in vivo testing in animal models, such as a rat model of collagen-induced arthritis for an anti-inflammatory agent, to evaluate their efficacy in a living system. mdpi.com

Through this systematic and integrated approach, the potential of the cinnoline scaffold can be methodically explored and exploited, moving novel compounds from initial discovery toward clinical evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.